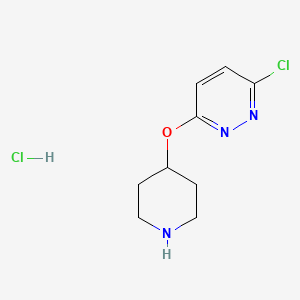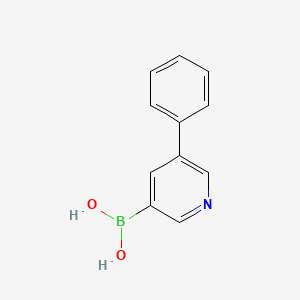
(5-Phenylpyridin-3-yl)boronic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(5-Phenylpyridin-3-yl)boronic acid” is C11H10BNO2 . The InChI code is 1S/C11H10BNO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8,14-15H .
Chemical Reactions Analysis
Boronic acids, including “(5-Phenylpyridin-3-yl)boronic acid”, are known to be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Physical And Chemical Properties Analysis
“(5-Phenylpyridin-3-yl)boronic acid” has a molecular weight of 199.02 . More detailed physical and chemical properties may be found in specific databases or literature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
(5-Phenylpyridin-3-yl)boronic acid and related compounds are integral in the synthesis of various novel structures, showcasing versatility and potential in organic chemistry. Bouillon et al. (2002) and Bouillon et al. (2003) elaborated on the synthesis of halopyridinylboronic acids and esters, highlighting their role in regioselective halogen–metal exchange reactions and Pd-catalyzed coupling, offering pathways to new pyridine libraries (Bouillon et al., 2002, Bouillon et al., 2003).
Optical and Material Applications
The compound has been implicated in the modulation of optical properties, especially in nanotechnology. Mu et al. (2012) explored the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, establishing its role in saccharide recognition and hinting at its potential for biomedical applications (Mu et al., 2012). Zhang et al. (2020) synthesized novel phosphorescent host materials based on triphenylpyridine derivatives, incorporating phenylboronic acid and its derivatives, showcasing their contribution to the development of materials with high triplet energy levels and promising photophysical properties (Zhang et al., 2020).
Boronic Acid Catalysis
The versatility of boronic acids, including (5-Phenylpyridin-3-yl)boronic acid, extends to catalysis. Hashimoto et al. (2015) showcased the use of boronic acid in catalysis, notably in enantioselective aza-Michael additions, paving the way for the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015).
Biomedical Applications
The interaction of boronic acids with biological molecules has been a subject of interest due to their potential therapeutic applications. Otsuka et al. (2003) studied the binding profile of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac), revealing its high complexing ability at physiological pH and suggesting its selective recognition of glycosylated components on biological membranes (Otsuka et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWWKNZKPWWOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672180 | |
| Record name | (5-Phenylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylpyridin-3-yl)boronic acid | |
CAS RN |
850991-38-7 | |
| Record name | (5-Phenylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1418740.png)
![Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate](/img/structure/B1418741.png)
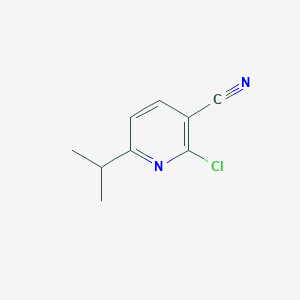
![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)

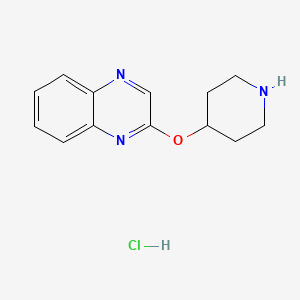
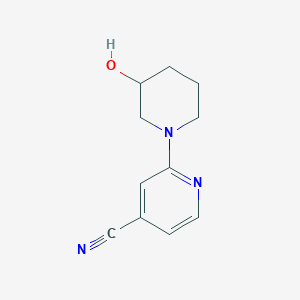
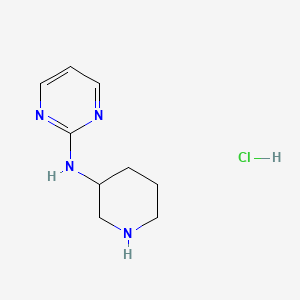
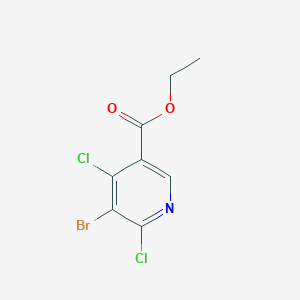
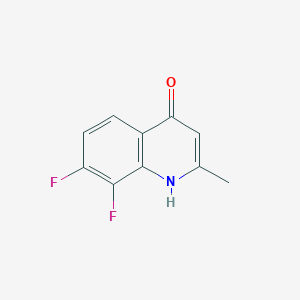

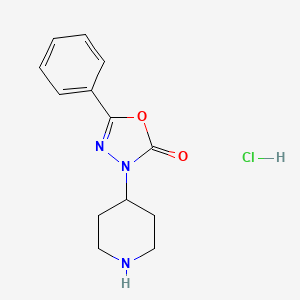
![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)
